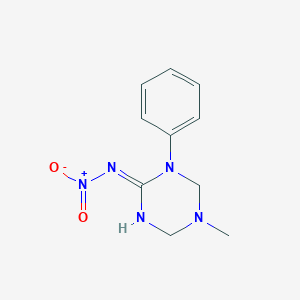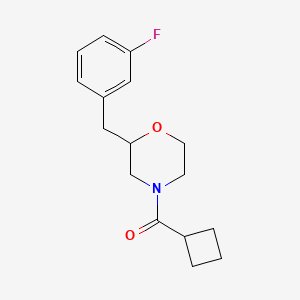
5-methyl-N-nitro-1-phenyl-1,3,5-triazinan-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-nitro-1-phenyl-1,3,5-triazinan-2-imine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MNPTI and is a member of the triazinane family. MNPTI has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects are currently being studied.
作用机制
The mechanism of action of MNPTI is not fully understood. However, it has been proposed that MNPTI inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. MNPTI has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MNPTI has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNPTI inhibits the growth and proliferation of cancer cells. MNPTI has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. MNPTI has been shown to have low toxicity in vitro and in vivo.
实验室实验的优点和局限性
MNPTI has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. MNPTI has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with.
However, MNPTI also has some limitations for lab experiments. Its solubility in water is relatively low, which may limit its use in aqueous solutions. MNPTI is also relatively unstable in the presence of air and moisture, which may require special handling procedures.
未来方向
There are several future directions for the study of MNPTI. In medicinal chemistry, MNPTI could be further studied for its potential as an anti-cancer agent and as a treatment for Alzheimer's disease. In materials science, the potential applications of MNPTI in catalysis and materials science could be further explored. MNPTI could also be studied for its potential as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, MNPTI is a chemical compound that has shown potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. MNPTI is a promising compound that could have significant implications in the fields of medicinal chemistry and materials science.
合成方法
The synthesis of MNPTI has been achieved using various methods. One of the most common methods involves the reaction between 5-methyl-1-phenyl-1,3,5-triazinane-2,4-dione and nitric acid. The reaction is carried out in the presence of a catalyst, and the product is purified through recrystallization. Other methods involve the use of different reagents and catalysts, and the yield and purity of the product vary accordingly.
科学研究应用
MNPTI has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MNPTI has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNPTI has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In materials science, MNPTI has been studied for its potential as a building block for the synthesis of novel materials. MNPTI has been shown to form stable complexes with various metals, and these complexes have potential applications in catalysis and materials science.
属性
IUPAC Name |
(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-13-7-11-10(12-15(16)17)14(8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOHNVGKCJENAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=N[N+](=O)[O-])N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN/C(=N\[N+](=O)[O-])/N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dimethyl-4-isoxazolyl)acetyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5986193.png)
![N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methylacetamide](/img/structure/B5986204.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B5986214.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-4-ethylhexanenitrile](/img/structure/B5986222.png)
![2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5986230.png)
![2,2-dimethyl-N-[1-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5986233.png)

![3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B5986248.png)
![2-(2-hydroxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5986256.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5986258.png)
![3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone](/img/structure/B5986265.png)
![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5986287.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5986297.png)